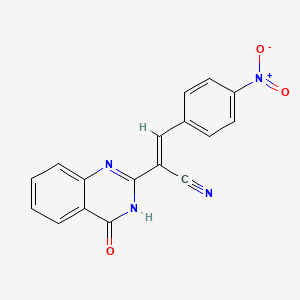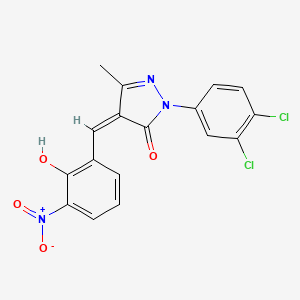
5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime
Übersicht
Beschreibung
5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime (MBT-2OMe) is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. MBT-2OMe is a thiazolidine derivative that has been synthesized using different methods, and its mechanism of action has been extensively investigated.
Wirkmechanismus
The mechanism of action of 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime is complex and involves different pathways depending on the application. In medicine, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to induce apoptosis (programmed cell death) in cancer cells by activating different signaling pathways, including the p53 pathway and the JNK pathway. In antiviral research, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to inhibit the replication of different viruses, including HIV-1, by interfering with the viral entry process. In agriculture, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to inhibit the activity of different enzymes involved in the biosynthesis of plant hormones, leading to the inhibition of plant growth and development.
Biochemical and Physiological Effects:
5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to have different biochemical and physiological effects depending on the application. In medicine, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to induce cell cycle arrest, DNA damage, and oxidative stress in cancer cells. In antiviral research, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to inhibit the fusion of the viral envelope with the host cell membrane, leading to the inhibition of viral entry. In agriculture, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to inhibit the activity of different enzymes involved in the biosynthesis of plant hormones, leading to the inhibition of plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis using different methods. Another advantage is its potential applications in different fields of research, including medicine, agriculture, and materials science. However, one of the limitations is its potential toxicity and side effects, which require careful evaluation and testing before use in humans or animals. Another limitation is its potential instability under certain conditions, which may affect its efficacy and reproducibility.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime. One direction is the investigation of its potential applications in different fields of research, including medicine, agriculture, and materials science. Another direction is the optimization of its synthesis method and the evaluation of its stability and toxicity under different conditions. Additionally, the investigation of its mechanism of action and the identification of its molecular targets may provide insights into its potential applications and limitations. Finally, the development of new derivatives and analogs of 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime may lead to the discovery of new compounds with improved efficacy and specificity.
Wissenschaftliche Forschungsanwendungen
5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been extensively studied for its potential applications in different fields of research. In medicine, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to have anticancer, antiviral, and anti-inflammatory activities. In agriculture, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been investigated for its potential use as a herbicide and insecticide. In materials science, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and materials synthesis.
Eigenschaften
IUPAC Name |
(2E,5E)-2-hydroxyimino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)6-9-10(14)12-11(13-15)16-9/h2-6,15H,1H3,(H,12,13,14)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSLPVUIKGMDKG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-2-(hydroxyimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N''-(4-phenoxyphenyl)guanidine](/img/structure/B3728056.png)
![5-(4-bromobenzylidene)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3728066.png)
![4-({5-[2-(benzyloxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B3728072.png)
![4-({5-[2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B3728077.png)
![4-{[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide](/img/structure/B3728080.png)

![2-[(2,4-dimethylphenyl)imino]-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3728093.png)
![3-[(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B3728095.png)
![methyl [2-ethoxy-4-({2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B3728101.png)
![{2-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3728105.png)
![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3728112.png)

![4-isopropoxybenzaldehyde [5-(2,3-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3728143.png)